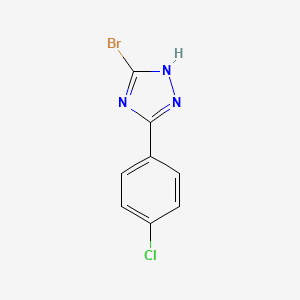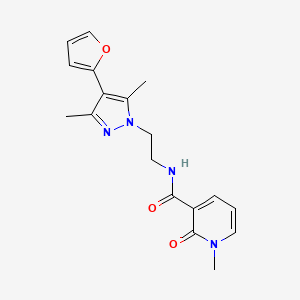
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of applications .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advancements in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . The review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .
Scientific Research Applications
Antioxidant Activity
Research into antioxidants is significant for understanding how compounds like 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride might function. For instance, the analysis of antioxidant activity involves various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methodologies could potentially be applied to assess the antioxidant capacity of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, given its structural characteristics that might confer antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Corrosion Inhibition
Imidazoline and its derivatives are known for their effective corrosion inhibition properties, which are attributed to their ability to form a protective layer on metal surfaces. Given the structural similarity, 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride could potentially be explored for corrosion inhibition applications. This area of research focuses on the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, which might offer insights into the applicability of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride in similar contexts (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Biochemical Interactions
The study of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, highlights the synthesis methods and chemical properties of these compounds. Understanding these interactions and the biological activities of such derivatives can shed light on the potential biochemical roles of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, especially considering its imidazole core structure. This research area explores the synthesis, transformation, and potential pharmacological activities of imidazole derivatives, which could inform the scientific applications of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride in medicinal chemistry and other fields (E. Abdurakhmanova et al., 2018).
Future Directions
Imidazole-containing compounds have a wide range of applications, including in medicine, agriculture, and other fields . There is ongoing research into the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products . This suggests that there is potential for future advancements in this area.
properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMSHRZOSHSFK-DPZBITMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CN1)/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)


![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)
![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)
